

GWP-042: A Novel Alanine Dehydrogenase Inhibitor for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GWP-042

Cat. No.: B7647867

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A Comparative Analysis of its Activity and Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-tuberculosis compound **GWP-042** with existing therapeutic alternatives. **GWP-042** is a potent inhibitor of the Mycobacterium tuberculosis alanine dehydrogenase (Ald), encoded by the gene Rv2780.^{[1][2]} This enzyme plays a crucial role in the bacterium's ability to evade the host immune response, making **GWP-042** a promising candidate in the fight against tuberculosis.^{[1][2]}

Comparative Activity of GWP-042

While comprehensive data on the activity of **GWP-042** across a wide range of clinical M. tuberculosis isolates is not yet publicly available, its potent in-vitro activity has been established. **GWP-042** exhibits an IC₅₀ (half-maximal inhibitory concentration) of 0.21 μ M against its target, the mycobacterial alanine dehydrogenase (Ald) Rv2780.^{[1][2]}

To provide a framework for evaluating the potential of **GWP-042**, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of standard anti-tuberculosis drugs against various strains of M. tuberculosis. This contextualizes the landscape into which **GWP-042** may emerge as a therapeutic agent.

Drug	Target	M. tuberculosis H37Rv (Drug- Susceptible) MIC (µg/mL)	Multi-Drug Resistant (MDR) Strains MIC Range (µg/mL)	Extensively Drug-Resistant (XDR) Strains MIC Range (µg/mL)
GWP-042	Alanine Dehydrogenase (Rv2780)	Data not publicly available	Data not publicly available	Data not publicly available
Isoniazid	Mycolic Acid Synthesis (InhA)	0.025 - 0.05	0.2 - >10	0.2 - >10
Rifampicin	RNA Polymerase (RpoB)	0.05 - 0.2	1.0 - >16	1.0 - >16
Ethambutol	Arabinogalactan Synthesis (EmbB)	0.5 - 2.0	2.0 - >16	2.0 - >16
Pyrazinamide	Unknown (requires acidic pH)	12.5 - 50	100 - >400	100 - >400
Moxifloxacin	DNA Gyrase (GyrA/GyrB)	0.06 - 0.25	0.5 - >8	2.0 - >16
Bedaquiline	ATP Synthase (AtpE)	0.03 - 0.12	0.03 - 0.24	0.03 - 0.24

Experimental Protocols

A detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of **GWP-042** against various *M. tuberculosis* strains has not yet been published. However, a standardized broth microdilution method is commonly employed for this purpose. The following is a representative protocol based on established methodologies.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) of **GWP-042** against *M. tuberculosis*

1. Preparation of *M. tuberculosis* Inoculum:

- *M. tuberculosis* strains are cultured on Middlebrook 7H10 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) for 3-4 weeks at 37°C.
- Colonies are harvested and suspended in Middlebrook 7H9 broth containing 0.05% Tween 80 to a McFarland turbidity standard of 1.0.
- The bacterial suspension is then diluted 1:20 in fresh 7H9 broth to achieve a final inoculum of approximately 5×10^5 CFU/mL.

2. Preparation of **GWP-042** and Control Drugs:

- A stock solution of **GWP-042** is prepared in dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of **GWP-042** are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth to achieve a range of final concentrations for testing.
- Standard anti-tuberculosis drugs (e.g., isoniazid, rifampicin) are prepared in a similar manner to serve as controls.

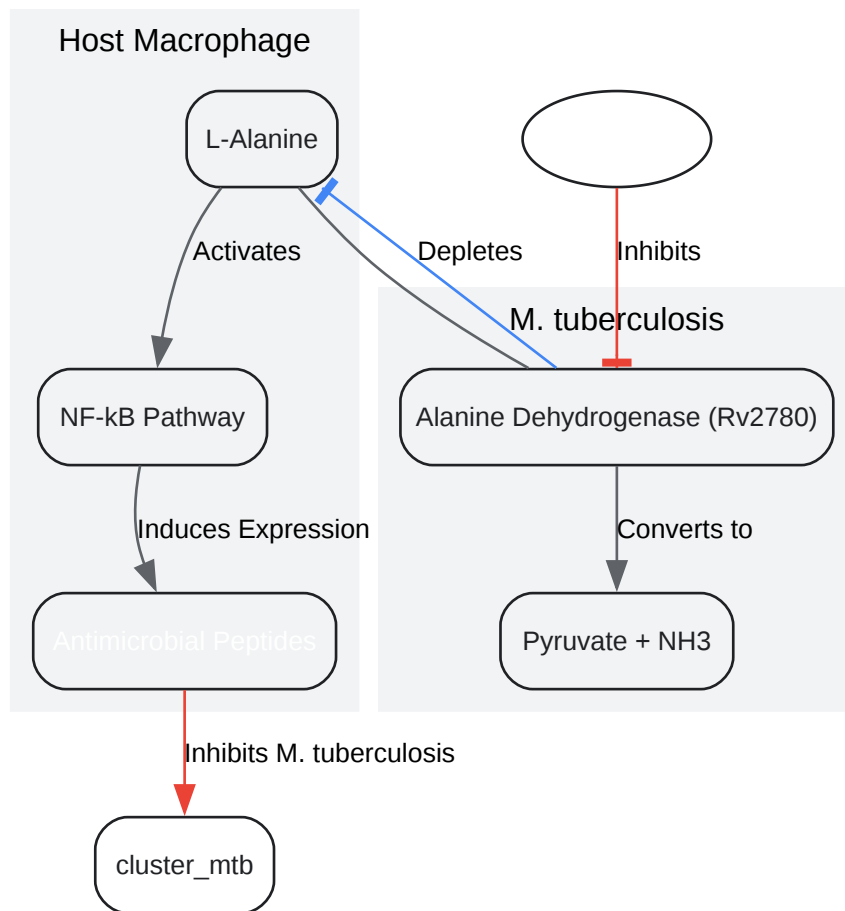
3. MIC Assay:

- 100 µL of the diluted *M. tuberculosis* inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted **GWP-042** or control drugs.
- The plates are sealed and incubated at 37°C for 7 to 14 days.
- Following incubation, 30 µL of a resazurin solution (0.02%) is added to each well, and the plates are re-incubated for 24-48 hours.
- A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

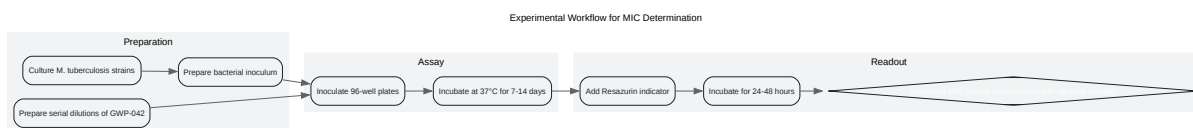
Visualizing the Mechanism and Workflow

To better understand the context of **GWP-042**'s activity, the following diagrams illustrate its proposed signaling pathway and a typical experimental workflow.

Mechanism of Action of GWP-042

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Caption: **GWP-042** inhibits *M. tuberculosis* Ald (Rv2780), preserving host L-alanine levels.

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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of **GWP-042**.

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References

- 1. researchgate.net [researchgate.net]
- 2. Mycobacterium tuberculosis suppresses host antimicrobial peptides by dehydrogenating L-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GWP-042: A Novel Alanine Dehydrogenase Inhibitor for Mycobacterium tuberculosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7647867#cross-validation-of-gwp-042-activity-in-different-m-tuberculosis-strains]

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